molecular formula C18H23FN4O2 B7574330 1-[4-(4-Ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-3-(4-fluorophenoxy)propan-1-one

1-[4-(4-Ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-3-(4-fluorophenoxy)propan-1-one

Cat. No. B7574330
M. Wt: 346.4 g/mol
InChI Key: PUTSAVNZEGCRCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-Ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-3-(4-fluorophenoxy)propan-1-one, commonly known as EFPOP, is a novel compound that has been gaining attention in the scientific community due to its potential applications in research. EFPOP belongs to the class of compounds known as piperidines and has a unique chemical structure that makes it an interesting candidate for various research purposes.

Mechanism of Action

EFPOP works by inhibiting the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, EFPOP increases the levels of dopamine in the brain, which can lead to an increase in reward-seeking behavior and a reduction in anxiety and depression symptoms.
Biochemical and Physiological Effects:
EFPOP has been shown to have several biochemical and physiological effects, including an increase in dopamine levels, a reduction in anxiety and depression symptoms, and an increase in reward-seeking behavior. EFPOP has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

EFPOP has several advantages as a research tool, including its potency and selectivity for the dopamine transporter. EFPOP also has a unique chemical structure that makes it an interesting candidate for various research purposes. However, EFPOP has some limitations, including its potential toxicity and the need for careful dosing in animal models.

Future Directions

There are several future directions for research on EFPOP, including further studies on its mechanism of action, its potential applications in the treatment of addiction and other dopamine-related disorders, and its potential use as an anxiolytic and antidepressant. EFPOP could also be used as a tool for studying the role of the dopamine transporter in various physiological and pathological processes. Additionally, further studies could be conducted to optimize the synthesis of EFPOP and improve its purity and yield.

Synthesis Methods

The synthesis of EFPOP involves several steps, starting from the reaction of 4-ethyl-1,2,4-triazol-3-amine with piperidine in the presence of a suitable solvent. The resulting product is then reacted with 4-fluorophenol and 1,3-dibromo-propane to obtain EFPOP. The purity of the compound can be increased by recrystallization or column chromatography.

Scientific Research Applications

EFPOP has been shown to have potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. EFPOP has been found to be a potent inhibitor of the dopamine transporter, which makes it an interesting candidate for the treatment of addiction and other dopamine-related disorders. EFPOP has also been shown to have anxiolytic and antidepressant effects in animal models, which makes it a potential candidate for the treatment of anxiety and depression.

properties

IUPAC Name

1-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-3-(4-fluorophenoxy)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O2/c1-2-22-13-20-21-18(22)14-7-10-23(11-8-14)17(24)9-12-25-16-5-3-15(19)4-6-16/h3-6,13-14H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTSAVNZEGCRCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1C2CCN(CC2)C(=O)CCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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